molecular formula C15H12N4O3 B2432286 3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one CAS No. 2319895-92-4

3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2432286
CAS No.: 2319895-92-4
M. Wt: 296.286
InChI Key: JAFODAUSCMIOAJ-UHFFFAOYSA-N
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Description

3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that features a unique combination of a triazole ring, an azetidine ring, and a chromenone moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Azetidine Ring Formation: The azetidine ring can be synthesized via a cyclization reaction involving appropriate precursors.

    Coupling with Chromenone: The final step involves coupling the triazole-azetidine intermediate with a chromenone derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biology: It is used in biochemical assays to study enzyme kinetics and inhibition.

    Industry: The compound can be used as a building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)benzonitrile
  • 5-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one
  • N-[4-[3-(Triazol-1-ylmethyl)azetidine-1-carbonyl]phenyl]acetamide

Uniqueness

Compared to similar compounds, 3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one is unique due to the presence of the chromenone moiety, which imparts distinct chemical and biological properties. This moiety can enhance the compound’s ability to interact with biological targets through π-π stacking interactions, making it a valuable scaffold in drug design.

Properties

IUPAC Name

3-[3-(triazol-2-yl)azetidine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c20-14(18-8-11(9-18)19-16-5-6-17-19)12-7-10-3-1-2-4-13(10)22-15(12)21/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFODAUSCMIOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3OC2=O)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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